2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide
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Description
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.428. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and crystal structure of derivatives closely related to the chemical compound have been extensively studied. For instance, a derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran unit exhibited moderate herbicidal and fungicidal activities. Its structure was characterized by NMR, HRMS, and single-crystal X-ray diffraction, revealing interesting intermolecular interactions and one-dimensional tapes formed by π-π interactions (Hu et al., 2016).
Biological Activity
The research on derivatives incorporating the 2,2-dimethyl-2,3-dihydrobenzofuran moiety also explores their biological activities. While the specific compound mentioned has not been directly studied for its biological activities, related compounds have been synthesized and evaluated for their potential applications in medicinal chemistry, such as antiprotozoal agents. For example, compounds incorporating a furan moiety similar to that in the query have shown strong DNA affinities and promising in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-22(2)10-16-4-3-5-19(21(16)28-22)27-14-20(25)24-12-15-6-7-18(23-11-15)17-8-9-26-13-17/h3-9,11,13H,10,12,14H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOGHJHMKCMPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CN=C(C=C3)C4=COC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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